2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the catalytic atroposelective synthesis of axially chiral benzonitriles . Another study presents the synthesis and application of trifluoromethylpyridines .Scientific Research Applications
Degradation and Stability Studies
- The degradation processes and by-products of Nitisinone, a compound structurally related to 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile, were studied using LC-MS/MS. This study provides insights into the stability of Nitisinone under various conditions, which is crucial for understanding the risks and benefits of its medical application (Barchańska et al., 2019).
Synthetic Methodology Development
- New synthetic approaches to guanidinobenzazoles, which are chemically related to this compound, have been developed. These compounds have a variety of therapeutic potentials, and the study offers insights into the synthetic chemistry of benzazoles, a group that includes this compound (Rosales-Hernández et al., 2022).
Chemical and Biological Activity Studies
- The review on benzothiazole derivatives, which have structural similarities with this compound, covers modern trends in their chemistry and highlights their biological and industrial applications. The synthesis methods, functionalization, and the potential for developing new drugs and materials were discussed, providing a comprehensive view of the scope for this compound in various applications (Zhilitskaya et al., 2021).
Environmental and Industrial Applications
- The potential of certain microbes in degrading nitrile compounds, including benzonitrile, was explored. The study identifies Rhodococcus pyridinivorans as a bacterium capable of degrading nitrile compounds, offering insights into the biodegradation pathways of compounds structurally related to this compound. This highlights the environmental significance and the possible bioremediation applications of this class of compounds (Sulistinah & Riffiani, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(trifluoromethyl)anilino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-2-4-8-13(11)19-12-7-3-1-5-10(12)9-18/h1-8,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGOGVICYNUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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